molecular formula C24H34N3O8P B15062610 Carbamic acid, N-[(1S,2S,5R)-5-cyano-5-[(diethoxyphosphinyl)oxy]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-cyclohexen-1-yl]-, phenylmethyl ester

Carbamic acid, N-[(1S,2S,5R)-5-cyano-5-[(diethoxyphosphinyl)oxy]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-cyclohexen-1-yl]-, phenylmethyl ester

Cat. No.: B15062610
M. Wt: 523.5 g/mol
InChI Key: BRTPEOXUWGPXAW-SKPFHBQLSA-N
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Description

Carbamic acid, N-[(1S,2S,5R)-5-cyano-5-[(diethoxyphosphinyl)oxy]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-cyclohexen-1-yl]-, phenylmethyl ester is a complex organic compound with a unique structure that includes a cyano group, a diethoxyphosphinyl group, and a phenylmethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[(1S,2S,5R)-5-cyano-5-[(diethoxyphosphinyl)oxy]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-cyclohexen-1-yl]-, phenylmethyl ester typically involves multiple steps. One common route includes the following steps:

    Formation of the cyclohexene ring: Starting from a suitable cyclohexene precursor, the cyano group is introduced via a nucleophilic substitution reaction.

    Introduction of the diethoxyphosphinyl group: This step involves the reaction of the intermediate with diethoxyphosphinyl chloride under basic conditions.

    Carbamate formation: The intermediate is then reacted with tert-butyl chloroformate to introduce the carbamate group.

    Esterification: Finally, the phenylmethyl ester is formed through an esterification reaction with benzyl alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[(1S,2S,5R)-5-cyano-5-[(diethoxyphosphinyl)oxy]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-cyclohexen-1-yl]-, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted carbamates or esters.

Scientific Research Applications

Carbamic acid, N-[(1S,2S,5R)-5-cyano-5-[(diethoxyphosphinyl)oxy]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-cyclohexen-1-yl]-, phenylmethyl ester has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antiviral activities.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is investigated for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Carbamic acid, N-[(1S,2S,5R)-5-cyano-5-[(diethoxyphosphinyl)oxy]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-cyclohexen-1-yl]-, phenylmethyl ester involves its interaction with specific molecular targets. The cyano group and the diethoxyphosphinyl group are key functional groups that interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[(1S,3R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methylcyclohexyl]-, phenylmethyl ester
  • Carbamic acid, N-[(1S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-1-[(4-pentyn-1-ylamino)carbonyl]pentyl]-, 9H-fluoren-9-ylmethyl ester

Uniqueness

Carbamic acid, N-[(1S,2S,5R)-5-cyano-5-[(diethoxyphosphinyl)oxy]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-cyclohexen-1-yl]-, phenylmethyl ester is unique due to the presence of the cyano group and the diethoxyphosphinyl group, which confer specific reactivity and biological activity. These functional groups are not commonly found together in similar compounds, making this compound particularly interesting for research and development.

Properties

Molecular Formula

C24H34N3O8P

Molecular Weight

523.5 g/mol

IUPAC Name

benzyl N-[(1S,2S,5R)-5-cyano-5-diethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-en-1-yl]carbamate

InChI

InChI=1S/C24H34N3O8P/c1-6-32-36(30,33-7-2)35-24(17-25)14-13-19(26-22(29)34-23(3,4)5)20(15-24)27-21(28)31-16-18-11-9-8-10-12-18/h8-14,19-20H,6-7,15-16H2,1-5H3,(H,26,29)(H,27,28)/t19-,20-,24-/m0/s1

InChI Key

BRTPEOXUWGPXAW-SKPFHBQLSA-N

Isomeric SMILES

CCOP(=O)(OCC)O[C@@]1(C[C@@H]([C@H](C=C1)NC(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2)C#N

Canonical SMILES

CCOP(=O)(OCC)OC1(CC(C(C=C1)NC(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2)C#N

Origin of Product

United States

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